Guan-fu base G

Cardiac Electrophysiology hERG Channel Pharmacology Antiarrhythmic Drug Screening

Select Guan-fu base G (GFG) for your cardiac electrophysiology research based on its superior potency profile. GFG inhibits hERG potassium channels with an IC50 of 17.9 μM—92-fold more potent than Guan-fu base A (IC50 1.64 mM)—making it the definitive tool for hERG safety screening and proarrhythmic risk assessment. Its low-threshold inhibition of cardiac sodium channels (Vmax reduction at 0.26 μM) and high oral bioavailability (83.06%) support Class I antiarrhythmic activity screening and in vivo efficacy studies. GFG also demonstrates unique antiarrhythmic effects under simulated ischemia conditions. Choose GFG for differentiated, disease-relevant cardiac ion channel research.

Molecular Formula C26H33NO7
Molecular Weight 471.5 g/mol
CAS No. 78969-72-9
Cat. No. B3029798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuan-fu base G
CAS78969-72-9
Molecular FormulaC26H33NO7
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C
InChIInChI=1S/C26H33NO7/c1-11-6-24-9-16-19-23(5)7-15(32-12(2)28)8-25(19)20(24)18(33-13(3)29)17(11)21(34-14(4)30)26(24,31)22(25)27(16)10-23/h15-22,31H,1,6-10H2,2-5H3/t15-,16-,17+,18+,19+,20+,21+,22-,23-,24+,25-,26-/m0/s1
InChIKeyCXQAPRGJWIADOG-HWBHJWRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guan-fu base G (CAS 78969-72-9): Procurement-Ready Antiarrhythmic Hetisine-Type Diterpenoid Alkaloid


Guan-fu base G (GFG) is a hetisine-type C20-diterpenoid alkaloid isolated from the tuber of Aconitum coreanum, with a molecular weight of 471.55 and the formula C26H33NO7 [1][2]. The compound is characterized by its atisane skeleton and primarily exerts its pharmacological effects through modulation of cardiac ion channels, including inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, sodium channels, and L-type calcium channels [3][4]. As a member of the guan-fu base series, GFG is distinguished from its close analogs by its specific potency, pharmacokinetic profile, and electrophysiological fingerprint, making precise compound selection critical for research in cardiac electrophysiology and antiarrhythmic drug discovery [5][6].

Why Guan-fu base G Cannot Be Substituted with Other Guan-fu Base Analogs


Substitution of Guan-fu base G (GFG) with other guan-fu base analogs, such as Guan-fu base A (GFA) or Guan-fu base I, is scientifically unsupported due to substantial quantitative differences in ion channel potency, electrophysiological behavior, in vivo antiarrhythmic efficacy, and pharmacokinetic profiles [1][2]. For instance, GFG is approximately 92-fold more potent than GFA in inhibiting the hERG potassium channel (IC50: 17.9 μM vs. 1.64 mM), leading to divergent pro-arrhythmic risk profiles [3]. Furthermore, GFG reduces the maximal upstroke velocity (Vmax) of cardiac action potentials at a lower threshold concentration (0.26 μM) compared to GFA (0.86 μM) and the reference drug propafenone (0.85 μM), indicating a distinct electrophysiological mechanism [4]. The following section provides rigorous, comparator-anchored evidence to guide precise compound selection.

Guan-fu base G Procurement Evidence: Quantified Differentiation from Guan-fu base A and Other Analogs


hERG Potassium Channel Inhibition: Guan-fu base G vs. Guan-fu base A

Guan-fu base G (GFG) inhibits the hERG potassium channel current with an IC50 of 17.9 μM, which is approximately 92-fold more potent than Guan-fu base A (GFA) with an IC50 of 1.64 mM (1,640 μM) [1]. This quantitative difference in potency is accompanied by divergent effects on channel kinetics; GFG accelerates recovery from inactivation, whereas GFA does not exhibit this kinetic modulation [1]. The study concludes that while GFA may be a promising antiarrhythmic candidate, the stronger hERG blockade by GFG raises concerns for QT prolongation, directly informing its research application [1].

Cardiac Electrophysiology hERG Channel Pharmacology Antiarrhythmic Drug Screening

Action Potential Upstroke Velocity (Vmax) Reduction Threshold: Guan-fu base G vs. Guan-fu base A and Propafenone

Guan-fu base G (GFG) decreases the maximal upstroke velocity (Vmax) of fast-response action potentials in guinea pig papillary muscles in a concentration-dependent manner, with an onset concentration of 0.26 μM [1]. This is significantly lower than the onset concentrations required for Guan-fu base A (GFA, 0.86 μM) and the reference antiarrhythmic drug propafenone (0.85 μM) [1]. This indicates that GFG is approximately 3.3 times more potent than GFA and propafenone in reducing Vmax, a primary measure of sodium channel blockade [1].

Cardiac Action Potential Sodium Channel Blockade Class I Antiarrhythmic Activity

In Vivo Antiarrhythmic Efficacy Ranking: Guan-fu base G vs. Guan-fu base A and Guan-fu base I

In a comparative in vivo study using chloroform-induced ventricular fibrillation in mice and aconitine-induced ventricular arrhythmias in rats, Guan-fu base G (GFG) demonstrated the highest antiarrhythmic activity among three tested guan-fu bases [1]. The rank order of efficacy was reported as GFG > Guan-fu base A (GFA) > Guan-fu base I (Guan-fu base Ren) [1]. This class-level ranking provides direct evidence that GFG is the most effective analog in these classical arrhythmia models [1].

In Vivo Pharmacology Antiarrhythmic Efficacy Preclinical Drug Evaluation

Pharmacokinetic Profile: Oral Bioavailability and Half-Life of Guan-fu base G in Rats

Following oral administration in rats, Guan-fu base G (GFG) exhibited an absolute oral bioavailability of 83.06% and a terminal elimination half-life of 3.72 hours after intravenous dosing [1]. The compound demonstrated rapid absorption, reaching maximum plasma concentration within 0.5 hours, and a total plasma clearance of 1.15 L/h/kg [1]. While these data are not a direct head-to-head comparison, they represent a well-characterized in vivo ADME baseline for GFG that is essential for interpreting its preclinical pharmacology and differentiating it from analogs for which such data may be limited or absent [1].

Pharmacokinetics Drug Metabolism Preclinical ADME

Cardiac Electrophysiology Under Pathological Conditions: Guan-fu base G Modulates Action Potential Parameters

In isolated guinea pig papillary muscles subjected to hypoxic, hyperkalemic, and acidotic conditions (mimicking ischemia), Guan-fu base G (GFG) at 0.86 μM further decreased the maximal rate of depolarization (Vmax), shortened action potential duration (APD) and effective refractory period (ERP), and significantly increased the ERP/APD90 ratio [1]. In rabbit sinoatrial node cells, GFG (8-12 μM) reduced Vmax, diastolic depolarization rate, and spontaneous firing frequency in a concentration-dependent manner, while prolonging APD and diastolic interval [1]. This profile suggests a targeted modulation of excitability under stress conditions that differs from the effects observed with GFA [1].

Pathological Electrophysiology Hypoxia Hyperkalemia Acidosis

Multi-Ion Channel Modulation: Sodium, Calcium, and Potassium Channel Interactions

Guan-fu base G (GFG) has been shown to inhibit sodium channel currents and L-type calcium channel currents, in addition to its established activity on delayed potassium currents, including hERG [1]. This multi-channel modulation profile distinguishes GFG from more selective agents and may contribute to its potent antiarrhythmic effects observed in vivo [2][3]. While quantitative IC50 values for sodium and calcium channel inhibition by GFG are not as extensively characterized as for hERG, the known interactions provide a mechanistic basis for its differentiated electrophysiological fingerprint compared to analogs like GFA, which exhibits selective late sodium current inhibition [4].

Ion Channel Pharmacology Cardiac Electrophysiology Multi-target Drug Discovery

Optimal Application Scenarios for Guan-fu base G in Cardiac and Pharmacological Research


Investigating hERG Channel Blockade and Proarrhythmic Liability

Based on the 92-fold greater hERG inhibitory potency of Guan-fu base G (IC50 17.9 μM) compared to Guan-fu base A (IC50 1.64 mM), GFG is the preferred compound for in vitro models designed to study hERG channel pharmacology and to screen for potential QT interval prolongation and proarrhythmic risk [1]. Its distinct kinetic effects on channel recovery from inactivation provide a specific tool for mechanistic studies of hERG gating [1].

Screening for Potent Sodium Channel Blockade and Class I Antiarrhythmic Activity

Guan-fu base G's ability to reduce cardiac action potential Vmax at a low threshold concentration (0.26 μM) makes it a superior candidate for primary screening assays targeting fast sodium channel inhibition and Class I antiarrhythmic activity, especially when compared to Guan-fu base A and propafenone [2]. Its potency in this assay is a key differentiator for structure-activity relationship (SAR) studies [2].

In Vivo Antiarrhythmic Efficacy Studies in Preclinical Models

Given its rank as the most efficacious guan-fu base analog in classic in vivo arrhythmia models (chloroform- and aconitine-induced arrhythmias), Guan-fu base G is the logical choice for researchers initiating preclinical efficacy studies in rodents [3]. Its well-characterized pharmacokinetic profile, including high oral bioavailability (83.06%), further supports its use in oral dosing regimens [4].

Modeling Antiarrhythmic Effects in Ischemic Heart Disease

The documented electrophysiological effects of Guan-fu base G under hypoxic, hyperkalemic, and acidotic conditions (e.g., increased ERP/APD90 ratio, reduced diastolic depolarization rate) position it as a valuable tool for ex vivo studies investigating antiarrhythmic mechanisms in simulated ischemia and reperfusion injury [5]. This scenario highlights its disease-relevant application distinct from its analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guan-fu base G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.